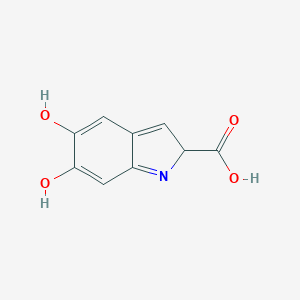
Cholest-14-ene-3,16-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholest-14-ene-3,16-diol is a natural steroid that has been found to have significant effects on the human body. It is a derivative of cholesterol and has been shown to have potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Cholest-14-ene-3,16-diol is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators. It has also been found to activate the transcription factor Nrf2, which is involved in the regulation of cellular antioxidant defenses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to increase the expression of genes involved in antioxidant defense, such as heme oxygenase-1. In addition, it has been found to have a positive effect on cholesterol metabolism, reducing the levels of LDL cholesterol and triglycerides in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cholest-14-ene-3,16-diol in lab experiments is that it is a natural compound that can be synthesized relatively easily. It also has a number of potential therapeutic applications, making it an interesting target for drug development. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, making it difficult to design experiments that specifically target its effects.
Orientations Futures
There are a number of future directions for research on Cholest-14-ene-3,16-diol. One area of interest is its potential as a treatment for hypercholesterolemia. It has been shown to have a positive effect on cholesterol metabolism, and further research could lead to the development of new treatments for this condition. Another area of interest is its potential as an anti-cancer agent. It has been shown to have anti-cancer properties in vitro, and further research could lead to the development of new cancer treatments. Finally, there is interest in understanding the mechanism of action of this compound in more detail, which could lead to the development of more targeted treatments.
Méthodes De Synthèse
Cholest-14-ene-3,16-diol can be synthesized from cholesterol through a series of chemical reactions. The first step involves the oxidation of cholesterol to form 7-ketocholesterol. The 7-ketocholesterol is then reduced to 7α-hydroxycholesterol, which is subsequently oxidized to form 7-ketocholesterol. The 7-ketocholesterol is then reduced to form this compound.
Applications De Recherche Scientifique
Cholest-14-ene-3,16-diol has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been found to have a positive effect on cholesterol metabolism, which could potentially lead to the development of new treatments for hypercholesterolemia.
Propriétés
Numéro CAS |
139953-32-5 |
|---|---|
Formule moléculaire |
C11H8FNOS |
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
(3S,5S,8R,9S,10S,13R,16R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)25-24(29)16-23-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h16-22,24-25,28-29H,6-15H2,1-5H3/t18-,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1 |
Clé InChI |
ZOAXOAKEGDZGLC-PUHROEFSSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1[C@@H](C=C2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O |
SMILES |
CC(C)CCCC(C)C1C(C=C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |
SMILES canonique |
CC(C)CCCC(C)C1C(C=C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |
Synonymes |
5alpha-cholest-14-en-3beta,16alpha-diol cholest-14-ene-3,16-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)


![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)


![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)


![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)